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Compound of Interest

Compound Name: 8-(Methylamino)adenosine

Cat. No.: B12387349 Get Quote

A detailed examination of the absorption, distribution, metabolism, and excretion (ADME)

properties of various 8-(methylamino)adenosine analogs reveals key structural determinants

of their pharmacokinetic behavior. This guide provides a comparative summary of their

performance, supported by experimental data, to inform researchers and drug development

professionals in the selection and design of novel therapeutics targeting adenosine receptors.

This comparative guide synthesizes pharmacokinetic data from preclinical studies to elucidate

the impact of structural modifications at the 8-position of the adenosine scaffold on the

disposition of these analogs within a biological system. The primary focus is on a series of 8-

alkylamino substituted analogs of N6-cyclopentyladenosine (CPA), which have been

investigated for their potential as partial agonists of the A1 adenosine receptor.

Comparative Pharmacokinetic Parameters
The pharmacokinetic properties of several 8-alkylamino analogs of CPA have been

systematically evaluated in conscious, normotensive rats. The data, summarized in the table

below, demonstrates that substitution at the 8-position significantly influences the distribution

and elimination of these compounds compared to the parent compound, CPA.
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Compound
Clearance
(ml/min/kg)

Volume of
Distribution at
Steady State (Vdss)
(L/kg)

Terminal Half-life
(t½) (min)

N6-

cyclopentyladenosine

(CPA)

- - 7

8-Methylamino-CPA

(8MCPA)
44 ± 5 0.97 ± 0.09 25 ± 2

8-Ethylamino-CPA

(8ECPA)
48 ± 6 0.84 ± 0.10 28 ± 2

8-Propylamino-CPA

(8PCPA)
- - 17 - 24

8-Butylamino-CPA

(8BCPA)
39 ± 2 1.05 ± 0.07 40 ± 2

Data presented as mean ± S.E.M. where available.[1][2]

The blood concentration-time profiles for these analogs were best described by a biexponential

function.[2][3] Notably, the 8-substituted analogs exhibited a larger volume of distribution at

steady state, which resulted in significantly longer terminal half-lives (ranging from 17 to 40

minutes) compared to CPA (7 minutes).[1][2][3]

In a separate line of investigation, the 8-methyl analog of MDL-73811, Genz-644131 (8-methyl-

5′-{--INVALID-LINK--}adenosine), was found to have favorable pharmacokinetic properties,

highlighting the positive impact of the 8-methyl group.[4] Furthermore, a phase 1 clinical trial of

8-chloro-adenosine (8-Cl-Ado) in patients with relapsed/refractory acute myeloid leukemia

showed dose-dependent accumulation, with two of its metabolites reaching similar levels to the

parent compound.[5][6]

Experimental Protocols
The pharmacokinetic parameters for the 8-alkylamino CPA analogs were determined following

intravenous administration to conscious, normotensive rats. A summary of the typical
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experimental workflow is provided below.

In Vivo Pharmacokinetic Study in Rats
Animal Model: Conscious, normotensive male Wistar rats, chronically instrumented for blood

sampling and blood pressure monitoring.[1][2]

Drug Administration: Intravenous administration of the adenosine analogs.[3] In some studies,

compounds were administered as an intravenous infusion over 15 minutes.[1][2]

Blood Sampling: Serial arterial blood samples were drawn at various time points post-

administration to determine the drug concentrations.[1][2][3]

Bioanalysis: The concentration of the compounds in the blood samples was quantified using

appropriate analytical methods, such as high-performance liquid chromatography (HPLC).

Pharmacokinetic Analysis: The resulting blood concentration-time data was analyzed using an

integrated pharmacokinetic-pharmacodynamic model.[3] The data was typically fitted to a

biexponential function to determine key pharmacokinetic parameters including clearance,

volume of distribution, and elimination half-life.[1][2][3]

Visualizing Experimental Design and Biological
Context
To provide a clearer understanding of the experimental process and the biological system in

which these analogs operate, the following diagrams have been generated.
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In Vivo Pharmacokinetic Study Workflow
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Caption: Workflow of the in vivo pharmacokinetic study.
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Caption: Simplified A1 adenosine receptor signaling.
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The presented data and methodologies offer a valuable resource for the rational design of 8-
(methylamino)adenosine analogs with optimized pharmacokinetic profiles for various

therapeutic applications. The observed trends suggest that modifications at the 8-position can

be strategically employed to fine-tune the half-life and distribution of these compounds, thereby

enhancing their potential clinical utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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